molecular formula C23H22N2O3S B2714252 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954683-66-0

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2714252
CAS No.: 954683-66-0
M. Wt: 406.5
InChI Key: PVUCHUGVPUIVJB-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a 3-methyl substitution and a phenylsulfonyl group attached to a tetrahydroisoquinoline moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the phenylsulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative in the presence of a base.

    Attachment of the benzamide moiety: The final step involves the formation of an amide bond between the sulfonylated tetrahydroisoquinoline and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used as a tool compound to study cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the 3-methyl substitution.

    3-methyl-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Features a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

The presence of the 3-methyl group and the phenylsulfonyl moiety in 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide distinguishes it from similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-6-5-7-19(14-17)23(26)24-21-11-10-18-12-13-25(16-20(18)15-21)29(27,28)22-8-3-2-4-9-22/h2-11,14-15H,12-13,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUCHUGVPUIVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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